molecular formula C8H10ClFN2 B14836970 3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine

3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine

Cat. No.: B14836970
M. Wt: 188.63 g/mol
InChI Key: IOIKRFWOYDUOGW-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

The synthesis of 3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-fluoropyridine with propan-1-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique chemical structure makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism of action of this compound .

Comparison with Similar Compounds

3-(3-Chloro-2-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:

    2-Chloro-3-fluoropyridin-4-yl)methanol: This compound has a similar pyridine ring with chloro and fluoro substituents but differs in the presence of a hydroxyl group instead of an amine group.

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar pyridine ring with chloro and fluoro substituents but differs in the position of the substituents and the presence of a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific combination of substituents and the presence of an amine group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(3-chloro-2-fluoropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-7-6(2-1-4-11)3-5-12-8(7)10/h3,5H,1-2,4,11H2

InChI Key

IOIKRFWOYDUOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCCN)Cl)F

Origin of Product

United States

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